(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid
(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid
Brand Name:
Vulcanchem
CAS No.:
497059-62-8
VCID:
VC0485722
InChI:
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)
SMILES:
COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula:
C26H25NO5
Molecular Weight:
431.5g/mol
(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid
CAS No.: 497059-62-8
Main Products
VCID: VC0485722
Molecular Formula: C26H25NO5
Molecular Weight: 431.5g/mol
CAS No. | 497059-62-8 |
---|---|
Product Name | (R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid |
Molecular Formula | C26H25NO5 |
Molecular Weight | 431.5g/mol |
IUPAC Name | 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Standard InChIKey | MXXOXLANWBNXFB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
PubChem Compound | 4288626 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume